REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][OH:13])[C:5]=2[N:6]=1>[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([CH:12]=[O:13])[CH:8]=[C:9]([CH3:11])[CH:10]=2)[N:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)C)CO
|
Name
|
|
Quantity
|
241 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC=2C(N1)=C(C=C(C2)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |